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Abstract and Introduction
Cyclopropyl(4-hydroxyphenyl)methanone (CAS: 36116-18-4) is a pivotal chemical building

block in modern medicinal chemistry.[1][2] Its structure, which marries a cyclopropyl ketone

with a phenolic ring, offers a unique combination of electronic and steric properties. The

cyclopropyl moiety, in particular, is an increasingly valued "bioisostere" in drug design.[3] Its

rigid, three-dimensional nature can enforce specific conformations, enhance metabolic stability

by resisting oxidative metabolism, and improve binding potency, thereby addressing common

challenges in drug discovery.[3][4]

This document serves as a comprehensive technical guide for researchers and drug

development professionals. It provides detailed protocols for the synthesis, characterization,

and strategic application of Cyclopropyl(4-hydroxyphenyl)methanone, with a particular focus

on its role as a precursor in the synthesis of the cardioselective β1-receptor antagonist,
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Betaxolol.[5] The protocols herein are designed to be self-validating, with explanations of the

underlying chemical principles to empower users to adapt and troubleshoot effectively.

Physicochemical & Safety Profile
A thorough understanding of the intermediate's properties and handling requirements is

paramount for successful and safe experimentation.

Key Physicochemical Data
Property Value Reference(s)

CAS Number 36116-18-4 [6]

Molecular Formula C₁₀H₁₀O₂ [1][6]

Molecular Weight 162.19 g/mol [1][6]

Appearance Solid

Melting Point 105-107 °C [6]

Boiling Point
335.5 ± 15.0 °C (Predicted at

760 mmHg)
[6]

Hydrogen Bond Donors 1 [6]

Hydrogen Bond Acceptors 2 [6]

Safety & Handling
Cyclopropyl(4-hydroxyphenyl)methanone requires careful handling to minimize risk to

laboratory personnel.

Hazards: Causes skin irritation and serious eye irritation.[7]

Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety

goggles, and a lab coat.[7] Handle in a well-ventilated area or under a chemical fume hood

to avoid dust formation and inhalation.[8]

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away

from incompatible materials.[6][8]
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First Aid: In case of skin contact, wash with plenty of water.[7] For eye contact, rinse

cautiously with water for several minutes; if irritation persists, seek medical attention.[7]

Overall Experimental Workflow
The successful utilization of Cyclopropyl(4-hydroxyphenyl)methanone as a pharmaceutical

intermediate follows a logical progression from its synthesis to its incorporation into a target

molecule.
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Caption: Workflow from synthesis to final API application.

Protocol: Synthesis via Friedel-Crafts Acylation
This protocol details the synthesis of Cyclopropyl(4-hydroxyphenyl)methanone from phenol

and cyclopropanecarbonyl chloride. The Friedel-Crafts acylation is a classic and effective

method for forming carbon-carbon bonds with aromatic rings.[9][10]

Causality: The reaction requires a strong Lewis acid catalyst, such as aluminum chloride

(AlCl₃), to activate the acyl chloride.[11] The AlCl₃ coordinates to the carbonyl oxygen and

chloride, generating a highly electrophilic acylium ion, which is then attacked by the electron-

rich phenol ring to undergo electrophilic aromatic substitution.[11] The reaction is directed

primarily to the para position due to the steric hindrance at the ortho positions from the hydroxyl

group.
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Friedel-Crafts Acylation Mechanism

Cyclopropanecarbonyl Chloride + AlCl₃
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Caption: Simplified mechanism of Friedel-Crafts acylation.

Materials & Reagents
Phenol

Cyclopropanecarbonyl chloride

Anhydrous aluminum chloride (AlCl₃)

Dichloromethane (DCM), anhydrous

Hydrochloric acid (HCl), 2M aqueous solution
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Saturated sodium bicarbonate (NaHCO₃) solution

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSO₄)

Silica gel for column chromatography

Hexanes and Ethyl Acetate (for chromatography)

Step-by-Step Protocol
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic

stirrer, nitrogen inlet, and dropping funnel, add anhydrous AlCl₃ (1.2 equivalents) to

anhydrous DCM. Cool the suspension to 0 °C in an ice bath.

Acyl Chloride Addition: Slowly add cyclopropanecarbonyl chloride (1.0 equivalent) to the

AlCl₃ suspension via the dropping funnel over 15 minutes. Stir the mixture for an additional

30 minutes at 0 °C.

Phenol Addition: Dissolve phenol (1.1 equivalents) in a minimal amount of anhydrous DCM

and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at

0 °C.

Reaction Progression: After the addition is complete, allow the reaction to slowly warm to

room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer

Chromatography (TLC).

Quenching: Once the reaction is complete, cool the flask back to 0 °C and very carefully

quench the reaction by the slow, dropwise addition of 2M HCl. Caution: This is an exothermic

process and may release HCl gas.

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the

organic layer sequentially with 2M HCl, water, saturated NaHCO₃ solution, and finally brine.

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and

concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: Purify the crude solid product by flash column chromatography on silica gel

using a hexanes/ethyl acetate gradient or by recrystallization to yield the pure

Cyclopropyl(4-hydroxyphenyl)methanone.

Protocol: Analytical Characterization
Unambiguous characterization is essential to confirm the identity and purity of the synthesized

intermediate before its use in subsequent steps.[12]

Expected Spectroscopic Data
Technique Characteristic Features

¹H NMR

Signals corresponding to the cyclopropyl

protons (~0.8-1.2 ppm), aromatic protons in the

para-substituted pattern (~6.9 and 7.9 ppm, two

doublets), and a broad singlet for the phenolic

hydroxyl proton (variable, ~5-10 ppm).[13][14]

¹³C NMR

Signals for the cyclopropyl carbons, four distinct

aromatic carbons, and a downfield signal for the

carbonyl carbon (>190 ppm).

FT-IR

A strong C=O (ketone) stretch (~1645 cm⁻¹), a

broad O-H (phenol) stretch (~3300-3400 cm⁻¹),

and C-H stretches for aromatic and cyclopropyl

groups.[13]

Mass Spec (MS)
The molecular ion peak [M+H]⁺ at m/z 163.07,

confirming the molecular weight.[12]

Step-by-Step Characterization
NMR Spectroscopy: Dissolve ~10 mg of the purified product in a suitable deuterated solvent

(e.g., CDCl₃ or DMSO-d₆). Acquire ¹H and ¹³C NMR spectra and compare the observed

chemical shifts and integration values with the expected data.

Infrared (IR) Spectroscopy: Prepare a sample (e.g., as a thin film or KBr pellet) and acquire

the FT-IR spectrum. Identify the key functional group frequencies as listed in the table above.
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Mass Spectrometry (MS): Prepare a dilute solution of the sample and analyze using an

appropriate mass spectrometry technique (e.g., ESI-MS) to confirm the molecular weight.[15]

Purity Analysis (HPLC/GC): Use a validated HPLC or GC method to determine the purity of

the synthesized batch, which should typically be >98% for use in subsequent pharmaceutical

synthesis.[12][16]

Protocol: Application in Betaxolol Synthesis
This protocol demonstrates the utility of Cyclopropyl(4-hydroxyphenyl)methanone as a key

intermediate in the synthesis of a precursor to Betaxolol, a selective β1-receptor blocker.[5][17]

The reaction involves the O-alkylation of the phenolic hydroxyl group. A chemo-enzymatic

synthesis of (S)-Betaxolol has been reported, highlighting the importance of this core structure.

[18][19]

Causality: The phenolic proton is acidic and can be removed by a base (e.g., K₂CO₃) to form a

nucleophilic phenoxide ion. This phenoxide then attacks the least sterically hindered carbon of

an epoxide (like epichlorohydrin), opening the ring to form a chlorohydrin intermediate. This

intermediate is then reacted with isopropylamine, where the amine acts as a nucleophile to

displace the chloride, yielding the final aryloxypropanolamine structure characteristic of many

beta-blockers.[19]
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Betaxolol Precursor Synthesis Pathway

Cyclopropyl
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Caption: Key steps in the synthesis of Betaxolol from the intermediate.

Materials & Reagents
Cyclopropyl(4-hydroxyphenyl)methanone (from Protocol 4.0)

(R)-(-)-Epichlorohydrin

Potassium carbonate (K₂CO₃), anhydrous

Acetone or DMF (N,N-Dimethylformamide)

Isopropylamine
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Methanol or Ethanol

Step-by-Step Protocol
Phenoxide Formation: In a round-bottom flask, combine Cyclopropyl(4-
hydroxyphenyl)methanone (1.0 equivalent), anhydrous K₂CO₃ (1.5 equivalents), and a

suitable solvent like acetone or DMF.

Alkylation: Heat the mixture to a moderate temperature (e.g., 50-60 °C) and add (R)-(-)-

epichlorohydrin (1.1 equivalents) dropwise.

Reaction Progression: Maintain the temperature and stir the reaction for 8-12 hours,

monitoring by TLC until the starting material is consumed.

Workup (Part 1): Cool the reaction mixture, filter off the K₂CO₃, and concentrate the filtrate

under reduced pressure to remove the solvent. The resulting crude epoxide intermediate can

be purified or used directly in the next step.

Amination: Dissolve the crude epoxide intermediate in a solvent such as methanol. Add an

excess of isopropylamine (e.g., 5-10 equivalents).

Final Reaction Step: Heat the mixture to reflux and stir for 4-6 hours.[19]

Final Workup and Purification: Cool the reaction mixture and concentrate under reduced

pressure. Purify the residue using column chromatography or by forming a salt and

recrystallizing to obtain the Betaxolol precursor.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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